N-(3-Cyanophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide
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Overview
Description
N-(3-Cyanophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a sulfonyl group, and a butanamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl group and the butanamide moiety. Common reagents used in these reactions include sulfuryl chloride, pyrrolidine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyanophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3-Cyanophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Cyanophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Cyanophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide: This compound is unique due to its specific structure and functional groups.
Other Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Sulfonyl-Containing Compounds: Molecules with sulfonyl groups that exhibit similar chemical reactivity.
Uniqueness
This compound stands out due to its combination of a quinoline core, a sulfonyl group, and a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H26N4O3S2 |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylbutanamide |
InChI |
InChI=1S/C25H26N4O3S2/c1-3-23(25(30)27-19-8-6-7-18(14-19)16-26)33-24-13-17(2)21-15-20(9-10-22(21)28-24)34(31,32)29-11-4-5-12-29/h6-10,13-15,23H,3-5,11-12H2,1-2H3,(H,27,30) |
InChI Key |
JWLJVVNJJIBJNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C#N)SC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCC4)C(=C2)C |
Origin of Product |
United States |
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